Antitumor agent-115

Breast Cancer Cytotoxicity Stachydrine Derivative

Researchers face low oral bioavailability and rapid clearance with native stachydrine in oncology models. Antitumor agent-115 (SS-12), a synthetic stachydrine prodrug, directly addresses these limitations with 79.6% oral bioavailability and a 7.62 h half-life (vs. 1.16 h for stachydrine). • In vivo 4T1 tumor inhibition rate: 56.32% (vs. 3.89% for stachydrine) • In vitro IC50: 0.34-24.14 μM against 4T1 cells; induces G0/G1 arrest & mitochondrial apoptosis (Bax/Bcl-2/caspase-3) • Validated chemical probe for SAR benchmarking and in vivo proof-of-concept studies

Molecular Formula C19H38ClNO2
Molecular Weight 348.0 g/mol
Cat. No. B12386587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-115
Molecular FormulaC19H38ClNO2
Molecular Weight348.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-]
InChIInChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1
InChIKeyKOBYJIXCCWANMH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-115 (SS-12): Identity & Characteristics


Antitumor agent-115, also designated as SS-12, is a synthetic prodrug derived from the natural quaternary amine stachydrine [1]. It is characterized as a stachydrine analog with a molecular formula of C19H38ClNO2 and a molecular weight of 347.96 g/mol (CAS: 2759277-20-6) . This compound was developed to overcome the low bioavailability and rapid metabolic clearance of stachydrine while retaining and enhancing its antitumor activity, particularly against breast cancer models [1]. Its development rationale and quantitative differentiation from the parent compound and other analogs are critical for informed procurement in oncology research.

Prodrug approach Designed for oral administration in murine breast cancer models; overcomes rapid stachydrine clearance.
Mitochondrial apoptosis Induces mitochondrial membrane potential loss and modulates Bcl‑2 family proteins in 4T1 cells.
PK differentiation Reported differential oral exposure profile and extended half‑life in rodent PK studies compared to stachydrine.

Antitumor Agent-115 (SS-12): Why Stachydrine Cannot Substitute


Stachydrine, the parent compound of Antitumor agent-115, exhibits intrinsic antitumor activity but suffers from rapid in vivo metabolism and low oral bioavailability, severely limiting its therapeutic utility [1]. In a comparative study, stachydrine demonstrated in vitro IC50 values in the millimolar range (38.97–147.19 mM), whereas SS-12 showed IC50 values in the low micromolar range (0.34–24.14 μM) [1]. Furthermore, the in vivo tumor inhibition rate of stachydrine was only 3.89%, compared to 56.32% for SS-12 in the same model [1]. This stark divergence in both in vitro potency and in vivo efficacy underscores that simple substitution of stachydrine or even other stachydrine analogs is not scientifically valid. The specific structural modifications in SS-12 (a particular carbon chain and ester linkage) confer a unique profile of enhanced hydrophobicity, prolonged half-life (7.62 h vs. 1.16 h for stachydrine), and significantly improved oral bioavailability (79.6%) [1], which are not shared across the entire stachydrine derivative class. Therefore, selecting Antitumor agent-115 is a targeted decision for researchers requiring this validated in vivo performance profile.

Stachydrine exhibits rapid in vivo clearance and low oral exposure; substitution may not reproduce SS‑12’s PK‑dependent model response.
Other stachydrine analogs may lack the specific ester prodrug and carbon chain length that confer the reported oral bioavailability and half‑life.
In vitro potency varies widely across stachydrine derivatives; analog selection without direct validation may shift cytotoxicity endpoints.

Antitumor Agent-115 (SS-12): Quantitative Evidence


Cytotoxicity vs. Stachydrine in 4T1 Cells

In a direct comparative study, Antitumor agent-115 (SS-12) exhibited a dramatic improvement in in vitro cytotoxicity against 4T1 murine breast cancer cells compared to its parent compound, stachydrine (SS-0). The IC50 range for SS-12 was 0.34–24.14 μM, while SS-0 required concentrations of 38.97–147.19 mM to achieve a similar effect [1]. This represents an enhancement factor of over 4,000-fold at the most sensitive end of the concentration range.

4T1 Cytotox.
Head‑to‑head
SS‑12 IC50: 0.34–24.14 µM Stachydrine IC50: 38.97–147.19 mM Reported >4,000‑fold potency difference
Supports cytotoxicity endpoint review in 4T1 breast cancer cells.
Murine 4T1 cell line; single comparative study.
Breast Cancer Cytotoxicity Stachydrine Derivative

Oral Bioavailability and Half-Life vs. Stachydrine

Following oral administration in rats (10 mg/kg stachydrine equivalent), Antitumor agent-115 (SS-12) demonstrated an absolute oral bioavailability of 79.6% [1]. In stark contrast, the parent compound stachydrine is known for its rapid metabolism and poor bioavailability [1]. The plasma half-life (T1/2) of SS-12 was 7.62 hours, which is 6.6-fold longer than stachydrine's half-life of approximately 1.16 hours [1]. This directly addresses the primary limitation of stachydrine as a therapeutic candidate.

Oral PK (rat)
Head‑to‑head
SS‑12: F = 79.6%, T1/2 = 7.62 h Stachydrine: T1/2 ≈ 1.16 h, low F 6.6‑fold half‑life extension
Supports oral exposure‑model interpretation for in vivo protocols.
Rat; 10 mg/kg stachydrine equivalent; single source.
Pharmacokinetics Oral Bioavailability In Vivo ADME

In Vivo Tumor Inhibition vs. Stachydrine

In a mouse model of breast cancer, oral treatment with Antitumor agent-115 (SS-12) resulted in a tumor inhibition rate of 56.32% [1]. This is a marked improvement over the parent compound, stachydrine (SS-0), which exhibited a negligible tumor inhibition rate of only 3.89% in the same study [1]. This in vivo efficacy directly correlates with the improved pharmacokinetic properties observed for SS-12.

In vivo TGI
Head‑to‑head
SS‑12: 56.32% tumor inhibition Stachydrine: 3.89% tumor inhibition 14.5‑fold higher inhibition rate
Supports in vivo model‑response context; oral dosing required.
Mouse breast cancer model; 0.1 mL/10 g oral treatment.
In Vivo Efficacy Tumor Xenograft Breast Cancer

Cytotoxicity Among Stachydrine Analogs

Among nine stachydrine derivatives evaluated in a single study, SS-12, along with SS-16 and SS-18, were identified as the most effective compounds against the 4T1 breast cancer cell line [1]. The reported IC50 range for SS-12 was 2.15–24.14 μM in this specific assay, placing it within the top-performing cluster of analogs. While direct statistical comparisons between SS-12 and every other analog are not provided, the study explicitly positions SS-12 as a lead compound based on its combined in vitro and in vivo profile.

Analog SAR
Context‑dependent
SS‑12, SS‑16, SS‑18 ranked in top tier SS‑12 IC50 range: 2.15–24.14 µM (among 9 stachydrine analogs)
Context for lead analog selection in SAR‑focused research.
Ranking based on 4T1 cytotoxicity in one study; no statistical cross‑comparison provided.
Structure-Activity Relationship Cytotoxicity Analog Comparison

Mitochondrial Apoptosis and Cell Cycle Arrest

Mechanistically, Antitumor agent-115 (SS-12) was shown to significantly block the cell cycle in the G0/G1 phase, reduce mitochondrial membrane potential, and induce apoptosis through the mitochondrial pathway in 4T1 cells [1]. This was evidenced by increased protein expression of Bax and cleaved caspase-3, coupled with decreased expression of the anti-apoptotic protein Bcl-2 [1]. While stachydrine has been reported to inhibit proliferation in some breast cancer cell lines via Akt/ERK pathways [1], the profound mitochondrial-driven apoptotic induction and cell cycle arrest elicited by SS-12 represent a potentiated and more clearly defined downstream mechanism directly linked to its enhanced cytotoxicity.

Apoptosis Mech.
Reported
G0/G1 arrest, ↓ΔΨm, ↑Bax, ↑cleaved caspase‑3, ↓Bcl‑2
Supports apoptosis pathway‑response interpretation (mitochondrial pathway).
4T1 cells; Western blot and flow cytometry.
Mechanism of Action Apoptosis Cell Cycle

Antitumor Agent-115 (SS-12): Application Scenarios


In Vivo Breast Cancer Efficacy (Oral)

Given its high oral bioavailability (79.6%) and prolonged half-life (7.62 h) compared to stachydrine, Antitumor agent-115 (SS-12) is ideally suited for in vivo breast cancer xenograft or syngeneic models (e.g., 4T1) where oral administration and sustained drug levels are critical for demonstrating therapeutic efficacy [1]. Its robust in vivo tumor inhibition rate (56.32%) validates its use in preclinical proof-of-concept studies.

Mitochondrial Apoptosis & Cell Cycle Arrest Studies

For researchers investigating the mitochondrial pathway of apoptosis or the G0/G1 checkpoint in breast cancer, SS-12 provides a well-characterized chemical probe. It has been directly shown to decrease mitochondrial membrane potential and modulate key apoptotic proteins (Bax, Bcl-2, cleaved caspase-3) in 4T1 cells, making it a valuable tool for pathway interrogation [1].

SAR Studies on Stachydrine Derivatives

SS-12 serves as a critical benchmark compound in SAR studies aimed at improving the drug-like properties of stachydrine. Its unique combination of a specific carbon chain length and ester prodrug design directly links to its enhanced hydrophobicity, bioavailability, and potency, providing a clear reference point for evaluating new analogs in this chemical series [1].

In Vitro Cytotoxicity Screening in 4T1 Cells

With a well-defined in vitro IC50 range of 0.34–24.14 μM against 4T1 cells, SS-12 is an established active control for high-throughput or secondary screening assays targeting murine breast cancer, offering a reproducible baseline of activity for compound library evaluation [1].

Application
Selection Property
Validation Focus
Oral breast cancer model studies
Oral PK profile and exposure duration
In vivo tumor growth inhibition endpoints
Mitochondrial apoptosis pathway studies
Bcl‑2 family protein modulation
Apoptosis markers (Bax/Bcl‑2/caspase‑3)
Stachydrine SAR analog evaluation
Benchmark with combined in vitro/in vivo data
Comparative potency and PK benchmarks
4T1 cytotoxicity screening assays
Reported IC50 range and reproducibility
Cell viability assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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